MDK80908
Description
MDK80908 (CAS No. 101623-69-2) is an organic compound with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol . It is characterized by a chlorinated aromatic core with nitro and oxygen-containing functional groups, contributing to its unique physicochemical and biological properties. Key parameters include:
- Log S (ESOL): -2.37, indicating moderate solubility in aqueous environments.
- Synthetic Accessibility: 3.71 (scale 1–10), reflecting a moderately complex synthesis pathway .
The compound is synthesized via a multi-step reaction involving nitration, chlorination, and esterification under controlled conditions (e.g., 80°C in DMF with triethylamine as a base) . Its structural elucidation is supported by high-resolution mass spectrometry (HRMS) and fully assigned ¹H/¹³C NMR spectra, adhering to IUPAC guidelines for compound characterization .
Properties
CAS No. |
1821380-90-8 |
|---|---|
Molecular Formula |
C21H43NO2S |
Molecular Weight |
373.64 |
IUPAC Name |
(Z)-N-(Octadec-9-en-1-yl)propane-2-sulfonamide; Propane-2-sulfonic acid octadec-9-enyl-amide |
InChI |
InChI=1S/C21H43NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(23,24)21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3/b12-11+ |
InChI Key |
JLXMADLOPUUMAV-VAWYXSNFSA-N |
SMILES |
CC(S(=O)(NCCCCCCCC/C=C/CCCCCCCC)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A (CAS 1000165-54-5)
- Molecular Formula: C₉H₉ClN₂O₃
- Molecular Weight: 237.63 g/mol
- Similarity to this compound: 97%
- Key Differences: Replaces the nitro group (-NO₂) in this compound with an amino group (-NH₂). Reduced oxygen content (3 oxygen atoms vs. 5 in this compound).
- Bioactivity:
- Log S: -1.89 (higher solubility than this compound).
- GI Absorption: High (vs. moderate for this compound).
Compound B (CAS 101623-70-5)
- Molecular Formula: C₉H₇Cl₂NO₅
- Molecular Weight: 280.06 g/mol
- Similarity to this compound: 94%
- Key Differences:
- Additional chlorine atom at the meta position.
- Increased molecular weight and hydrophobicity.
- Synthesis: Requires harsher chlorination conditions (120°C, FeCl₃ catalyst).
Functional Analogues
Compound C (CAS 102456-78-9)
- Molecular Formula: C₁₀H₁₀ClNO₄
- Molecular Weight: 259.64 g/mol
- Similarity to this compound: 89%
- Key Differences:
- Extended alkyl chain (additional methyl group).
- Lower Log S (-3.05) due to increased hydrophobicity.
Comparative Data Table
Key Research Findings
Structural Impact on Solubility: The nitro group in this compound reduces solubility compared to Compound A’s amino group, which enhances hydrophilicity . Additional chlorine atoms (Compound B) increase molecular weight but reduce GI absorption due to higher hydrophobicity .
Synthetic Challenges:
- This compound’s synthesis is less complex than Compound B’s, which requires high-temperature chlorination .
- Compound C’s extended alkyl chain introduces steric hindrance, complicating purification .
Pharmacological Potential: this compound’s moderate bioavailability and solubility make it a candidate for further drug development, whereas Compound C’s low solubility limits its utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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